2-(4-bromo-3-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a brominated phenyl group attached to an isoindole-dione core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 4-bromo-3-methylphenyl derivatives with isoindole-dione precursors. One common method includes the use of methyl 4-bromo-3-methylbenzoate as a starting material, which undergoes a series of reactions including bromination, esterification, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Cyclization Reactions: The isoindole-dione core can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, quinones, hydroquinones, and various cyclized compounds.
Scientific Research Applications
2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isoindole-dione core may also play a role in binding to biological macromolecules, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: A precursor used in the synthesis of 2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE.
4-Bromo-3-methylphenol: Another brominated phenyl derivative with different functional groups and applications.
4-Bromo-3-methylacetanilide: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a brominated phenyl group and an isoindole-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H10BrNO2 |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-8-10(6-7-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
InChI Key |
YQDRINXKPVXZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.